N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound features a tricyclic sulfonamide core fused with a 1,3,5-triazine ring system, substituted at the 4-position with a sulfanylacetamide group. The acetamide moiety is further modified with a 3-fluorophenyl group, while the tricyclic core bears a 3-methoxyphenylmethyl substituent at the 9-position. The 8,8-dioxo-8lambda6-thia designation indicates a sulfone group within the bicyclic structure.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S2/c1-35-20-9-4-6-17(12-20)15-31-22-11-3-2-10-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-8-5-7-18(27)13-19/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZLRVJYXSWOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and patents.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and potential receptor binding affinity.
- Thiazole and triazole rings : Indicate potential for diverse biological interactions.
- Sulfanyl acetamide moiety : Suggests potential for modulation of enzymatic activities.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
Research indicates that this compound may interact with various biological pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The presence of the thiazole ring may contribute to antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been noted, although further studies are required to elucidate the exact mechanisms.
Cytotoxicity Assays
In vitro studies have shown that this compound exhibits significant cytotoxicity against:
Antimicrobial Testing
The compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics
Pharmacokinetic studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest favorable bioavailability due to its lipophilic nature.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its tricyclic sulfonamide core with several analogues, differing primarily in substituents. Key structural comparisons include:
*logP values estimated using fragment-based methods (e.g., XLogP3).
- Substituent Effects: Electron-Withdrawing vs. Positional Isomerism: The 3-methoxyphenylmethyl substituent (meta-substitution) in the target compound may reduce steric hindrance compared to para-substituted analogues (e.g., 4-fluorophenylmethyl in ), influencing target binding affinity.
Computational Similarity Analysis
- Tanimoto Coefficient : Using MACCS fingerprints, the target compound exhibits ~85% similarity to the 4-chlorophenyl analogue and ~78% to the 3-chloro-4-methoxyphenyl variant . This suggests closer structural resemblance to fluorinated derivatives.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP (3.2) is intermediate between the more polar 3-chloro-4-methoxyphenyl analogue (logP 2.8) and the hydrophobic 4-fluorophenylmethyl derivative (logP 3.5), suggesting balanced membrane permeability .
- Solubility : Predicted aqueous solubility (LogS ≈ -4.5) aligns with sulfonamide-based drugs, though the 3-methoxyphenylmethyl group may improve solubility relative to methyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
